Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives, which are often utilized in medicinal chemistry due to their diverse biological activities. This compound features a tert-butyl group and a pyrrolidine moiety attached to a piperazine ring, which contributes to its unique properties and potential applications in pharmaceuticals.
This compound can be synthesized through various methods, including the reaction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with palladium on carbon in an ethanol solvent under hydrogen atmosphere . Additionally, it has been noted for its synthesis using photocatalytic methods involving acridine salts and oxidants, which enhance yield and reduce byproducts .
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate is classified as an organic compound, specifically an ester of piperazine. Its structural components include:
The synthesis of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate can be achieved through multiple routes:
For the hydrogenation method, the reaction typically proceeds over three hours at room temperature, followed by purification steps such as column chromatography. The photocatalytic method allows for one-step synthesis with improved safety and environmental friendliness due to the absence of heavy metals .
The molecular formula is with a molecular weight of approximately 240.32 g/mol. The compound typically appears as a colorless solid.
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for the formation of various derivatives that may have different biological activities.
The mechanism of action for tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The piperazine and pyrrolidine components allow it to bind effectively to various receptors and enzymes, modulating their activity. This interaction can lead to alterations in cellular processes and biochemical pathways, making it valuable in pharmacological applications .
The physical properties include:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate has several scientific applications:
This heterocyclic compound (CAS: 885959-36-4) integrates a tert-butoxycarbonyl (Boc)-protected piperazine ring and a pyrrolidine moiety, serving as a critical scaffold in pharmaceutical synthesis. Its dual heterocyclic architecture enables precise molecular modifications for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) therapeutics. The Boc group enhances solubility and provides selective deprotection sites for further functionalization, making it indispensable for structure-activity relationship (SAR) studies.
Molecular Architecture: The compound (C₁₃H₂₅N₃O₂; MW: 255.36 g/mol) features a piperazine ring connected to a pyrrolidine subunit via a carbon-nitrogen bond, with the Boc group shielding the piperazine nitrogen [1]. Key structural elements include:
Table 1: Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₂₅N₃O₂ | - |
Molecular Weight | 255.36 g/mol | - |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C1CCNC1 | - |
Storage Stability | 2-8°C (dark, sealed) | Long-term preservation |
Purity Specification | >95% (HPLC) | Commercial batches |
Functional Attributes:
Heterocyclic Synergy:Piperazine contributes to hydrogen bonding and cation-π interactions with biological targets, while pyrrolidine enhances three-dimensional diversity through its constrained ring structure. This hybrid architecture:
Table 2: Key Roles of Heterocyclic Components
Heterocycle | Pharmacological Contribution | Example Derivatives |
---|---|---|
Piperazine | Enhances solubility and bioavailability | Antivirals, kinase inhibitors |
Pyrrolidine | Introduces stereochemical complexity | CNS-active agents |
Boc Group | Enables stepwise synthesis | Prodrugs, PROTACs |
Medicinal Chemistry Applications:
Synthetic Evolution:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1